molecular formula C8H18O3 B1267200 1,1,1-Trimethoxy-3-methylbutane CAS No. 74252-65-6

1,1,1-Trimethoxy-3-methylbutane

Cat. No. B1267200
CAS RN: 74252-65-6
M. Wt: 162.23 g/mol
InChI Key: WMHIOPJVXYRZFG-UHFFFAOYSA-N
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Description

1,1,1-Trimethoxy-3-methylbutane is a chemical compound with the CAS Number 74252-65-6 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 1,1,1-Trimethoxy-3-methylbutane is C8H18O3 . It has a molecular weight of 162.23 . The structure contains a total of 28 bonds, including 10 non-H bonds, 5 rotatable bonds, and 3 aliphatic ethers .


Physical And Chemical Properties Analysis

1,1,1-Trimethoxy-3-methylbutane is a liquid at room temperature . It has a molecular weight of 162.23 . The InChI Code is 1S/C8H18O3/c1-7(2)6-8(9-3,10-4)11-5/h7H,6H2,1-5H3 .

Scientific Research Applications

Applications in Combustion and Kinetics

1,1,1-Trimethoxy-3-methylbutane has been studied for its role as a potential gasoline octane booster, known as triptane. It is highlighted for its high selectivity when catalytically produced from methanol (CH₃OH) and dimethyl ether (DME), making it a promising candidate for utilizing biomass derivatives as transportation fuels. Detailed kinetic models for triptane combustion are developed to understand its ignition properties under engine-relevant conditions, with assessments based on quantum chemistry calculations and validated against experimental data (Atef et al., 2019).

Applications in Polymer Chemistry

The compound has also been used in the anionic synthesis of chain-end functionalized polymers. Specifically, termination with 4-chloro-1,1,1-trimethoxybutane leads to the production of trimethoxy ortho ester (carboxyl)-functionalized polymers, demonstrating its utility in creating specialized macromolecules with tailored end groups (Quirk et al., 2003).

Applications in Catalysis

Research has also explored the synthesis of certain compounds using 1,1,1-Trimethoxy-3-methylbutane as a precursor. For instance, it has been used in the synthesis of new 5-(trifluoromethyl)-3-(1,1-difluoroethan-2-yl)-1H-pyrazoles, showcasing its versatility in organic synthesis and potential in developing new compounds with significant applications (Bonacorso et al., 2009).

Safety and Hazards

The compound is classified under GHS02 and GHS07 hazard categories . The hazard statements include H226, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1,1,1-trimethoxy-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-7(2)6-8(9-3,10-4)11-5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHIOPJVXYRZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225257
Record name 1,1,1-Trimethoxy-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trimethoxy-3-methylbutane

CAS RN

74252-65-6
Record name 1,1,1-Trimethoxy-3-methylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074252656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-Trimethoxy-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trimethoxy-3-methylbutane
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